molecular formula C14H18N4O4 B4589284 N,N'-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide

N,N'-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide

Cat. No.: B4589284
M. Wt: 306.32 g/mol
InChI Key: OEOFYIPLEDIPNE-UHFFFAOYSA-N
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Description

N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide is a compound that features two oxazole rings attached to a hexanediamide backbone Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide typically involves the reaction of 5-methyl-1,2-oxazole with hexanediamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:

    Formation of 5-methyl-1,2-oxazole: This can be achieved through the cyclization of appropriate precursors.

    Coupling with hexanediamide: The oxazole rings are then coupled with hexanediamide using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The oxazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxazole rings or the hexanediamide backbone.

    Substitution: The compound can undergo substitution reactions where functional groups on the oxazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce reduced oxazole derivatives.

Mechanism of Action

The mechanism of action of N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide involves its interaction with molecular targets in biological systems. The oxazole rings can interact with enzymes and receptors through various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide is unique due to its dual oxazole rings and hexanediamide backbone, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N'-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-9-7-11(17-21-9)15-13(19)5-3-4-6-14(20)16-12-8-10(2)22-18-12/h7-8H,3-6H2,1-2H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOFYIPLEDIPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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